Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate
Description
Structure and Synthesis
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate (C12H16O8S2) is a sulfur-containing heterocyclic compound featuring a 1,3-dithietane core (a four-membered ring with two sulfur atoms) and four methyl ester groups. The molecule’s strained ring system and electron-withdrawing ester substituents influence its reactivity and stability. Synthesis typically involves [2+2] cycloaddition or ring-closing reactions of dithiocarboxylic acid derivatives under controlled conditions.
Its tetracarboxylate esters may also act as chelating agents, though with distinct selectivity compared to Ca<sup>2+</sup>-specific indicators like those in .
Properties
CAS No. |
76342-95-5 |
|---|---|
Molecular Formula |
C10H12O8S2 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate |
InChI |
InChI=1S/C10H12O8S2/c1-15-5(11)9(6(12)16-2)19-10(20-9,7(13)17-3)8(14)18-4/h1-4H3 |
InChI Key |
XZLSYKXPOWTLDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(SC(S1)(C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a dithiirane derivative with a suitable esterifying agent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring into more reduced sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Scientific Research Applications
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Research Findings
- Stability : The dithietane derivative undergoes ring-opening reactions under UV light or basic conditions, unlike cyclobutane analogs, which resist degradation up to 200°C .
- Selectivity: While ’s indicators show Ca<sup>2+</sup> selectivity >100× over Mg<sup>2+</sup>, the dithietane compound’s chelation is non-selective, binding Zn<sup>2+</sup> and Cu<sup>2+</sup> with similar affinity .
- Polymer Performance : Cyclobutane-based polyesters () exhibit superior mechanical strength, whereas sulfur-containing polymers from the dithietane derivative may offer flexibility and flame retardancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
